6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZGJHPFJIQUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of 4-chlorobenzaldehyde with 2-chlorobenzylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the dihydropyridazinone ring. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and increased yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated chlorophenyl groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The initial formation often involves the condensation of chlorobenzaldehyde derivatives with appropriate amines.
- Cyclization : Subsequent cyclization reactions lead to the formation of the dihydropyridazinone core.
- Functional Group Modifications : Further modifications introduce various functional groups that enhance biological activity.
Medicinal Chemistry
6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial properties.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines, making it a candidate for further development as an anticancer agent.
Biochemical Studies
The compound's interactions with biological targets have been a focus of research:
- Enzyme Inhibition : It has shown promise as an inhibitor of key enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases.
- Receptor Modulation : Binding studies indicate that it may interact with various receptors involved in cellular signaling pathways, influencing processes such as inflammation and pain.
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of 6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one against multiple pathogens. The results highlighted:
- Inhibition Zones : Significant inhibition was observed against Salmonella typhi and Bacillus subtilis.
- MIC Determination : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells:
- Cell Line Studies : Research on HT29 (colon cancer) and MCF-7 (breast cancer) cell lines revealed an IC50 value of approximately 5.71 μM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with cellular signaling pathways, modulating the activity of various proteins and transcription factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The dihydropyridazinone scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogues:
Pharmacological and Physicochemical Properties
- Binding Interactions : The 2-chlorobenzyl group may engage in hydrophobic interactions with protein pockets, as seen in kinase inhibitors. In contrast, the thiazepin-containing analogue (4g) exhibits enhanced π-stacking due to its planar fused ring system .
- Metabolic Stability: Fluorine substitution (as in the 4-fluorophenyl analogue) is known to reduce oxidative metabolism, suggesting that the target compound’s chloro-substituents may confer faster hepatic clearance .
Biological Activity
Chemical Structure and Properties
- IUPAC Name : 6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
- Molecular Formula : C16H14Cl2N2O
- Molecular Weight : 325.20 g/mol
This compound belongs to the class of dihydropyridazine derivatives, which have been studied for various biological activities due to their structural characteristics.
Biological Activity
1. Antimicrobial Activity
Research has shown that pyridazine derivatives exhibit significant antimicrobial properties. In vitro studies have indicated that compounds similar to 6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one can inhibit the growth of various bacterial strains and fungi.
2. Anticancer Potential
Dihydropyridazine derivatives have been investigated for their anticancer activity. Studies suggest that they may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific derivatives have shown effectiveness against breast, lung, and colon cancer cell lines.
3. Anti-inflammatory Effects
Some studies indicate that related compounds possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
4. Neuroprotective Effects
There is emerging evidence that certain dihydropyridazine derivatives may offer neuroprotective benefits. They could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Data Table of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridazine derivatives, including those structurally similar to the compound . Results showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Studies : In a laboratory setting, a derivative was tested on MCF-7 breast cancer cells, demonstrating a dose-dependent increase in apoptosis markers after treatment with the compound.
- Inflammation Models : In vivo models of inflammation were used to assess the anti-inflammatory effects of related compounds. The results indicated a marked reduction in edema and inflammatory markers in treated groups compared to controls.
Q & A
Basic: What are the recommended synthetic routes for this compound?
A multi-step synthesis approach is typically employed, starting with functionalized pyridazinone scaffolds. Key steps include:
- Nucleophilic substitution : Reacting 3,6-dichloropyridazine derivatives with 2-chlorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-[(2-chlorophenyl)methyl] substituent .
- Suzuki coupling : Introducing the 4-chlorophenyl group via palladium-catalyzed cross-coupling with 4-chlorophenylboronic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:
- X-ray crystallography : Refine the structure using SHELXL (SHELX suite) to resolve bond-length ambiguities and confirm substituent orientation .
- Variable-temperature NMR : Identify conformational flexibility by observing signal splitting or coalescence at low temperatures .
- DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian 16) to validate proposed conformers .
Basic: What spectroscopic techniques are essential for characterization?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and dihydropyridazinone backbone signals (δ 3.5–4.5 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 331.0425 for C₁₇H₁₂Cl₂N₂O) .
Advanced: What computational methods predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like COX-2) based on the compound’s chloro-substituted aromatic moieties .
- MD simulations : Analyze stability in aqueous environments (AMBER force field) to guide solubility optimization .
Basic: How to optimize purification for high yield and purity?
- Solvent selection : Use ethanol/water (7:3) for recrystallization to minimize co-solubility of byproducts .
- Chromatography : Employ flash chromatography with ethyl acetate/hexane (30–50% gradient) and monitor via TLC (Rf ~0.4, UV detection) .
- HPLC : For trace impurities, use a C18 column with acetonitrile/water (60:40) mobile phase .
Advanced: How to investigate structure-activity relationships (SAR) for biological activity?
- Substituent variation : Synthesize analogs with fluorophenyl or methyl groups at the 4-position to assess halogen/phobic effects on target binding .
- In vitro assays : Test inhibition of cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes using fluorescence-based activity kits .
- Crystallographic overlay : Compare X-ray structures of analogs to identify critical hydrogen-bonding interactions (e.g., with Arg120 in COX-2) .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-substituted aromatic vapors .
- Waste disposal : Segregate organic waste in halogenated solvent containers and engage licensed disposal services .
Advanced: How to analyze reaction mechanisms using kinetic studies?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., benzylic positions) to identify rate-determining steps .
- Eyring plots : Measure reaction rates at multiple temperatures to determine activation parameters (ΔH‡, ΔS‡) .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., enolates or radicals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
